molecular formula C18H21NO2 B3852976 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine

Cat. No. B3852976
M. Wt: 283.4 g/mol
InChI Key: FUNMXNJNPFSWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine, also known as DMBA, is a chemical compound used in scientific research. It is a synthetic compound that is commonly used in the study of the central nervous system. DMBA is a selective ligand for the sigma-2 receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine acts as a selective ligand for the sigma-2 receptor, which is a transmembrane protein that is expressed in various tissues and organs, including the central nervous system. The sigma-2 receptor is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and stress response. 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine binds to the sigma-2 receptor and modulates its activity, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of stress response. 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine has several advantages for lab experiments, including its selectivity for the sigma-2 receptor and its ability to modulate various cellular processes. However, 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine, including the development of new synthetic methods, the investigation of its potential therapeutic applications, and the exploration of its mechanism of action. 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine has the potential to be a valuable tool in the study of the central nervous system and its role in various neurological disorders. Further research is needed to fully understand the potential of 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine and its applications in scientific research.

Scientific Research Applications

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine is used in scientific research to study the sigma-2 receptor and its role in various physiological and pathological processes. The sigma-2 receptor is involved in the regulation of cell proliferation, apoptosis, and stress response. 2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine is also used to study the central nervous system and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-9-5-8-15(18(17)21-2)12-19-16-10-13-6-3-4-7-14(13)11-16/h3-9,16,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNMXNJNPFSWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-inden-2-yl(2,3-dimethoxybenzyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.